3,3'-Methylenebis(1,3-oxazolidine)
Description
Structural Classification and Design Principles of Oxazolidine (B1195125) Derivatives
Oxazolidine derivatives are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. nih.gov Their classification is primarily based on the substitution patterns on the carbon and nitrogen atoms of the oxazolidine ring. The design of these derivatives is often guided by the intended application. For instance, in medicinal chemistry, structural modifications are made to enhance the interaction with biological targets, such as bacterial ribosomes. nih.govnih.gov Key design principles involve altering substituents to fine-tune properties like solubility, stability, and reactivity.
The general structure of oxazolidinone derivatives, which are closely related to oxazolidines, showcases the versatility of this heterocyclic scaffold. researchgate.net The synthesis of specific derivatives, such as 3,3'-methylene-bis(5-methyl oxazoline), involves the reaction of isopropanolamine with formaldehyde (B43269). google.com Advanced synthetic methods focus on improving yield and product stability. google.com
Historical Context and Evolution of Bisoxazolidine (B8223872) Research
The study of oxazolidine-based compounds has evolved significantly over the years. Initially, these compounds were investigated for their utility as biocides. acs.org Their ability to release formaldehyde, a potent antimicrobial agent, made them effective in various industrial applications.
Over time, research has expanded to explore other applications. A notable development has been the use of bisoxazolidines, such as 3,3'-methylenebis(5-methyloxazolidine), as scavengers for hydrogen sulfide (B99878) (H₂S) in the oil and gas industry. acs.orggoogle.comgoogleapis.com This application leverages the reactivity of the bisoxazolidine structure with sulfur compounds. google.com The research has also delved into the complex chemistry of these compounds in aqueous solutions, where they can exist in a dynamic equilibrium with their starting materials. santos.com The investigation into their reaction mechanisms and the characterization of their reaction products continue to be active areas of research. acs.org
Overview of Research Significance in Modern Chemical Science
The significance of 3,3'-Methylenebis(1,3-oxazolidine) and its derivatives in modern chemical science is multifaceted. Their role as formaldehyde-releasers underpins their use as effective biocides in a variety of industrial settings, including metalworking fluids, paints, and coatings. ataman-chemicals.com
In the realm of materials science, these compounds are explored for their potential as cross-linking agents and modifiers for polymers. The reactivity of the oxazolidine ring allows for the formation of new covalent bonds, leading to materials with enhanced properties.
Furthermore, the study of oxazolidine derivatives contributes to a deeper understanding of heterocyclic chemistry. The synthesis and characterization of these molecules provide valuable insights into reaction mechanisms and molecular structure. researchgate.netnih.gov The exploration of their reactivity, including their behavior under different conditions, continues to be a subject of academic and industrial research. acs.orgnih.gov For example, recent studies have investigated the thermal stability of the oxazolidine ring in the context of peptide synthesis. nih.gov
The versatility of the oxazolidine scaffold is also evident in its use in asymmetric synthesis, where chiral oxazolidine derivatives can serve as auxiliaries to control the stereochemical outcome of chemical reactions. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
66204-43-1 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(1,3-oxazolidin-3-ylmethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C7H14N2O2/c1-3-10-6-8(1)5-9-2-4-11-7-9/h1-7H2 |
InChI Key |
KSHKNZCWWVVNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCN1CN2CCOC2 |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation
Condensation Reactions of Amino Alcohols and Aldehydes
The fundamental pathway to 3,3'-Methylenebis(1,3-oxazolidine) is the condensation reaction between two equivalents of an amino alcohol and one equivalent of formaldehyde (B43269). libretexts.org This reaction is a type of nucleophilic addition followed by dehydration. wikipedia.org The amino group of the amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initially forms a hemiaminal (or carbinolamine) intermediate. wikipedia.org Subsequent intramolecular cyclization occurs as the hydroxyl group of the amino alcohol attacks the carbon of the transient iminium ion, leading to the formation of the oxazolidine (B1195125) ring with the elimination of a water molecule. wikipedia.orgnih.gov
The stoichiometry of the reactants is a critical factor in the synthesis of bisoxazolidines. For the formation of a related compound, 3,3'-methylenebis(5-methyloxazolidine), the reaction typically involves a 2:3 molar ratio of isopropanolamine to formaldehyde. google.com However, other ratios are also utilized depending on the desired outcome and process efficiency. For instance, a patented method for synthesizing 3,3'-methylene-bis(5-methyl oxazoline) specifies a molar ratio of isopropanolamine to formaldehyde ranging from 1:1.2 to 1:2.0. google.com
The reaction conditions, including temperature and duration, are carefully controlled to maximize yield and minimize byproducts. The reaction is exothermic and often requires initial cooling, such as with an ice-water bath, during the addition of formaldehyde. google.com Following the addition, the temperature is raised and maintained for several hours to drive the reaction to completion. google.com For example, one process involves keeping the reaction temperature at 70°C for 4 hours, while another variation maintains 85°C for 10 hours. google.com
Table 1: Examples of Reaction Conditions for 3,3'-methylenebis(5-methyloxazoline) Synthesis Data derived from a patented synthesis process which is analogous to the synthesis of the title compound.
| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Amine:Aldehyde:Catalyst) | Temperature | Time | Yield |
| Isopropanolamine | Formaldehyde (37% soln) | 1,1,3,3-Tetramethylguanidine | 1 : 1.2 : 0.0035 | 70°C | 4h | 97.07% |
| Isopropanolamine | Formaldehyde (50% soln) | 1,1,3,3-Tetramethylguanidine | 1 : 1.8 : 0.001 | 85°C | 10h | 97.16% |
The condensation reaction that forms the oxazolidine ring is a reversible equilibrium process. wikipedia.org The formation of water as a byproduct means that its removal is essential to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle. Efficient removal of water drives the reaction to completion and is crucial for obtaining a high yield of the bisoxazolidine (B8223872) product. google.comgoogle.com This is typically achieved by methods such as azeotropic distillation or vacuum distillation after the initial reaction period. wikipedia.orggoogle.com The use of dehydrating agents like molecular sieves is also a common strategy in related heterocycle syntheses to ensure high conversion rates. wikipedia.orgbeilstein-journals.org
Catalytic Approaches in Oxazolidine Synthesis
While the condensation can proceed without a catalyst, the use of catalysts significantly enhances the reaction rate and efficiency. Various catalytic systems, including organocatalysts and Lewis acids, have been employed.
Organocatalysts are metal-free small organic molecules that can accelerate chemical reactions. In the synthesis of 3,3'-methylene-bis(5-methyl oxazoline), 1,1,3,3-Tetramethylguanidine (TMG) has been effectively used as a catalyst. google.com TMG is a strong, non-nucleophilic base that can facilitate the proton transfer steps involved in the formation of the hemiaminal and the subsequent dehydration. Its application in very small molar ratios (e.g., 0.000065-0.0065 relative to the amino alcohol) has been shown to produce high yields of the target product with few byproducts and good stability. google.com Other organocatalysts, such as those based on proline and imidazolidinone structures (MacMillan catalysts), are widely used in asymmetric synthesis to create chiral heterocycles, demonstrating the versatility of organocatalysis in this field. beilstein-journals.orgsigmaaldrich.com
Lewis acids are effective catalysts for the formation of oxazolidines and other heterocycles because they can activate the carbonyl group of the aldehyde. By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino alcohol. nih.gov This activation lowers the energy barrier for the initial addition step. Tin(II) chloride (SnCl₂) has been demonstrated as an efficient Lewis acid catalyst for the synthesis of 1,3-oxazolidine derivatives from paraformaldehyde and amino-phenols. rsc.org Other Lewis acids, such as ytterbium triflate (Yb(OTf)₃), have been used in the synthesis of bulky imidazolidinone organocatalysts, which are structurally related to oxazolidines. beilstein-journals.org
The synthesis of specific stereoisomers (enantiomers) of oxazolidines is of significant interest, particularly for applications in pharmaceuticals and as chiral auxiliaries. Enantioselective synthesis can be achieved by using chiral catalyst systems. These systems create a chiral environment around the reactants, directing the reaction to preferentially form one enantiomer over the other.
Strategies for enantioselective heterocycle synthesis that are applicable to oxazolidines include:
Chiral Lewis Acids: Chiral 1,3,2-oxazaborolidines have been used as catalysts in enantioselective photochemical reactions, demonstrating their ability to induce chirality. nih.gov
Chiral Organocatalysts: Second-generation MacMillan catalysts, which are chiral imidazolidinones, are highly effective in catalyzing enantioselective 1,3-dipolar cycloadditions to form other five-membered heterocycles. sigmaaldrich.comunibo.it This principle of using a chiral amine catalyst to form a transient chiral iminium ion can be applied to the synthesis of chiral oxazolidines.
Transition Metal Catalysts: Chiral rhodium(III) complexes have been successfully used for the asymmetric synthesis of 1,3-oxazolidines from chiral imines, indicating the potential of transition metal catalysis in this area. koreascience.kr
These advanced catalytic systems provide pathways to optically active oxazolidine structures, which are valuable building blocks in asymmetric synthesis.
Mechanistic Pathways of Formation
The formation of 3,3'-Methylenebis(1,3-oxazolidine) is a multi-step process that hinges on the reactivity of aldehydes and amino alcohols. The reaction is typically carried out by condensing an amino alcohol with an aldehyde. wikipedia.org
Imine Formation as a Key Intermediate Step
The initial and critical step in the synthesis is the formation of an imine. This reaction occurs between a primary amine and an aldehyde or ketone. masterorganicchemistry.com The process is reversible, and to drive the reaction towards the formation of the imine, it is often necessary to remove the water that is formed. operachem.com The mechanism for imine formation under mildly acidic conditions involves a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps. masterorganicchemistry.com In some cases, the imine intermediate is elusive and rapidly converts to the more stable oxazolidine. nih.gov
The general mechanism can be summarized as follows:
Protonation of the carbonyl oxygen of the aldehyde.
Nucleophilic attack of the primary amine on the carbonyl carbon.
Deprotonation of the nitrogen atom.
Protonation of the hydroxyl group to form a good leaving group (water).
Elimination of water to form an iminium ion.
Deprotonation of the nitrogen to yield the imine. youtube.com
Intramolecular Cyclization and Subsequent Methylene (B1212753) Bridging
Following the formation of the imine or, in some cases, a hemiaminal intermediate, an intramolecular cyclization occurs. nih.govnih.gov The hydroxyl group of the amino alcohol attacks the iminium ion, leading to the formation of the oxazolidine ring. nih.gov This cyclization is a rapid and often stereoselective process. nih.gov
The formation of the methylene bridge that connects the two oxazolidine rings in 3,3'-Methylenebis(1,3-oxazolidine) is a result of the reaction with formaldehyde (or its equivalents like paraformaldehyde). Two molecules of the initially formed oxazolidine react with one molecule of formaldehyde. The nitrogen atoms of the oxazolidine rings act as nucleophiles, attacking the electrophilic carbon of formaldehyde. This results in the formation of a bis(oxazolidin-3-yl)methane structure. nih.gov
Synthesis of Structural Analogues and Derivatives
The versatility of oxazolidine chemistry allows for the synthesis of a wide range of structural analogues and derivatives, including those with different ring sizes and various functional groups.
Preparation of Unsubstituted Bisoxazolidine Analogues
Unsubstituted bisoxazolidine analogues can be synthesized through the condensation of different amino alcohols with aldehydes. wikipedia.org These compounds, known as bisoxazolidines, contain two oxazolidine rings and are used in applications such as performance modifiers in polyurethane coatings. wikipedia.org The synthesis of bis(oxazoline) ligands, which are unsaturated analogues, often involves the cyclization of a 2-amino alcohol with bifunctional starting materials like dicarboxylic or dinitrile compounds. wikipedia.org
Exploration of Six-Membered Ring Analogues (Oxazinanes)
The synthesis of six-membered ring analogues, specifically 1,3-oxazinanes, can be achieved through the reaction of 1,3-aminoalcohols with aldehydes. scirp.org Microwave-assisted synthesis in the presence of air has been shown to be an efficient method for producing oxazinanes from aldehydes and N-methyl aminopropanol. scirp.org The in-situ formation of carboxylic acid from the aldehyde, facilitated by air, catalyzes the condensation process. scirp.org Another approach involves a thia-aza-Prins cyclization reaction of homoallylic amines with disulfides and a formaldehyde source like DMSO, catalyzed by copper. beilstein-journals.org
Functionalization Strategies for Novel Oxazolidine Derivatives
Various strategies exist for the functionalization of the oxazolidine ring to create novel derivatives with specific properties. These strategies include:
[3+2] Annulation: This method has been used to synthesize thiazolidine-2-imine and oxazolidine-2-one derivatives from p-quinamines with isothiocyanates or CO2. nih.gov
Tandem Reactions: A one-pot tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization reaction provides access to oxazolidine-2,4-diones using atmospheric carbon dioxide. rsc.org
1,3-Dipolar Cycloaddition: This reaction, utilizing nitrones and alkenes, can be used to synthesize highly substituted isoxazolidines, which are structurally related to oxazolidines. nih.gov
Petasis Borono-Mannich Reaction: A three-component reaction of 1,2-amino alcohols, formaldehyde, and organoboronic acids offers a pathway to N-substituted 1,3-oxazolidines. researchgate.net
These synthetic methodologies provide a robust platform for the creation of a diverse library of oxazolidine-based compounds for various applications.
Interactive Data Table: Synthetic Approaches to Oxazolidine Derivatives
| Derivative Type | Synthetic Method | Key Reactants | Catalyst/Conditions | Reference |
| Thiazolidine-2-imine | [3+2] Annulation | p-Quinamines, Isothiocyanates | Catalyst and solvent-free | nih.gov |
| Oxazolidine-2-one | [3+2] Annulation | p-Quinamines, CO2 | Triethylenediamine (DABCO) | nih.gov |
| Oxazolidine-2,4-diones | Tandem Condensation-Cyclization | Primary amines, α-Ketoesters, CO2 | Phosphorus-mediated, Base-catalyzed | rsc.org |
| Substituted Isoxazolidines | 1,3-Dipolar Cycloaddition | Nitrones, Alkenes | Ni(II) catalyst | nih.gov |
| N-Substituted 1,3-Oxazolidines | Petasis Borono-Mannich Reaction | 1,2-Amino alcohols, Formaldehyde, Organoboronic acids | - | researchgate.net |
Chemical Reactivity and Mechanistic Investigations
Hydrolytic Stability and Reversible Equilibrium Dynamics
The stability of 3,3'-Methylenebis(1,3-oxazolidine) in aqueous environments is a critical aspect of its chemistry, largely governed by hydrolytic cleavage of the oxazolidine (B1195125) rings. This process is a reversible equilibrium, influenced by environmental factors such as pH and temperature. In aqueous solution, the compound is understood to exist in a dynamic equilibrium with its hydrolysis products. nih.gov
Influence of pH and Temperature on Hydrolysis Kinetics
The half-life for the hydrolysis of MBO at various pH levels has been reported to be in the range of less than one hour to less than seven hours, underscoring its hydrolytic instability in aqueous solutions. regulations.gov Temperature is also a crucial factor, with higher temperatures generally accelerating the rate of hydrolysis, as is typical for most chemical reactions. However, specific quantitative data on the temperature dependence of the hydrolysis kinetics for 3,3'-Methylenebis(1,3-oxazolidine) is not available in the reviewed literature.
Formation of Ring-Opened Intermediates and Precursor Species
The hydrolysis of 3,3'-Methylenebis(1,3-oxazolidine) proceeds through the formation of ring-opened intermediates. The initial step involves the protonation of either the nitrogen or oxygen atom of the oxazolidine ring, followed by the addition of a water molecule. This leads to the opening of the heterocyclic ring to form a hemiaminal intermediate. This intermediate is generally unstable and can exist in equilibrium with the ring-closed form.
Formaldehyde (B43269) Release Mechanisms in Aqueous Environments
A key characteristic of 3,3'-Methylenebis(1,3-oxazolidine) is its function as a formaldehyde-releasing agent. This property is a direct consequence of its hydrolytic instability. In aqueous environments, the compound slowly decomposes, leading to the liberation of formaldehyde. wikipedia.org The mechanism of formaldehyde release is intrinsically linked to the hydrolysis of the oxazolidine rings and the cleavage of the central methylene (B1212753) bridge that links them.
The process is initiated by the attack of water on the carbon atoms of the oxazolidine rings and the methylene bridge. The hydrolysis is a multi-step process that can be summarized as the breakdown of the bisoxazolidine (B8223872) structure into its constituent amino alcohol and formaldehyde molecules. The rate of this release is, as previously mentioned, highly dependent on the pH and temperature of the surrounding medium. mdpi.com The slow and sustained release of formaldehyde is a key feature that makes this class of compounds effective as biocides in various industrial applications. wikipedia.org
Nucleophilic Reactivity of the Oxazolidine Ring System
The oxazolidine ring system in 3,3'-Methylenebis(1,3-oxazolidine) possesses nucleophilic character due to the presence of the nitrogen atom. This allows the compound to participate in various chemical reactions, including condensations and nucleophilic substitutions.
Condensation Reactions with Diverse Carbonyl Compounds
Oxazolidines are generally formed through the condensation reaction of an amino alcohol with an aldehyde or ketone. nih.gov The reverse reaction, the hydrolysis of the oxazolidine, is well-established. However, the nucleophilic nitrogen of the oxazolidine ring can also, in principle, react with other carbonyl compounds. These reactions would likely proceed via the formation of an iminium ion intermediate upon ring opening, which can then be attacked by a nucleophile.
While specific studies on the condensation reactions of 3,3'-Methylenebis(1,3-oxazolidine) with a diverse range of carbonyl compounds are not detailed in the literature, the general reactivity of oxazolidines suggests that such reactions are plausible. For instance, the condensation of various 1,2- and 1,3-amino alcohols with carbonyl compounds is known to be exothermic and quantitative at room temperature, favoring the formation of the cyclic oxazolidine structure. nih.gov Trans-acetalization or trans-aminalization reactions with other aldehydes or ketones could potentially occur under specific conditions, leading to an exchange of the carbonyl component of the oxazolidine ring, although this is not a widely reported reaction for this specific compound.
Investigations into Nucleophilic Substitution Processes
The oxazolidine rings in 3,3'-Methylenebis(1,3-oxazolidine) can be susceptible to nucleophilic attack, leading to ring-opening reactions. This is a form of nucleophilic substitution at the carbon atom adjacent to the oxygen and nitrogen atoms. The reaction is often facilitated by the strain in the five-membered ring and can be catalyzed by acids. wikipedia.org
While specific investigations into nucleophilic substitution processes for 3,3'-Methylenebis(1,3-oxazolidine) are not extensively documented, studies on related bisoxazolidine compounds have shown that they can undergo nucleophilic substitution where the oxazolidine ring is opened or modified. For example, the reaction of MBO with hydrogen sulfide (B99878) (H₂S) involves the opening of the oxazolidine ring and the formation of new products, which is a key aspect of its use as an H₂S scavenger in industrial applications. This reaction demonstrates the susceptibility of the oxazolidine ring to attack by nucleophiles. The specific products of such reactions would depend on the nature of the nucleophile and the reaction conditions.
Oxidation and Reduction Chemistry
The reactivity of 3,3'-Methylenebis(1,3-oxazolidine) is characterized by its susceptibility to both oxidative and reductive transformations, primarily centered around the oxazolidine rings and the methylene bridge.
The oxidation of N,N'-methylenebis(oxazolidines) can lead to the formation of the corresponding oxazolidinone structures. This transformation involves the oxidation of the carbon atom positioned between the nitrogen and oxygen atoms within the heterocyclic ring. While specific mechanistic studies on 3,3'-Methylenebis(1,3-oxazolidine) are not extensively detailed in readily available literature, the oxidation of analogous structures, such as 2-methylisoxazolidine, provides insight into plausible pathways.
Computational studies on the oxidation of similar heterocyclic systems suggest that the reaction likely proceeds at the carbon atom adjacent to the ring nitrogen. For instance, the oxidation of 2-methylisoxazolidine with ruthenium tetroxide is proposed to occur via a [3+2] one-step, asynchronous mechanism involving a double hydrogen transfer. The selectivity for oxidation at the carbon neighboring the nitrogen atom is attributed to the stability of the resulting carbocation intermediate.
In the case of 3,3'-Methylenebis(1,3-oxazolidine), oxidation would likely target the C2 and C2' positions of the oxazolidine rings. The general transformation can be represented as the conversion of the oxazolidine moiety to a 2-oxazolidinone.
Table 1: General Oxidation Reaction
| Reactant | Oxidizing Agent (Example) | Product |
| 3,3'-Methylenebis(1,3-oxazolidine) | Hydrogen Peroxide | 3,3'-Methylenebis(1,3-oxazolidin-2-one) |
It is important to note that the specific reaction conditions and the choice of oxidizing agent would significantly influence the reaction's efficiency and selectivity.
The reductive cleavage of 3,3'-Methylenebis(1,3-oxazolidine) results in the formation of amine and alcohol fragments. This transformation can be achieved through various reductive methods. A primary pathway for the cleavage of this compound, particularly in aqueous environments, is hydrolysis. In aqueous solutions, 3,3'-methylenebis(5-methyloxazolidine) undergoes slow decomposition into its constituent starting materials: 1-aminopropan-2-ol (B43004) and formaldehyde. This hydrolysis represents a cleavage of the oxazolidine rings, yielding both an amine and an alcohol functionality within the same molecule (an amino alcohol), along with formaldehyde released from the breakdown of the methylene bridge and the ring structure.
The reaction can be generalized for the unsubstituted 3,3'-Methylenebis(1,3-oxazolidine), which would yield ethanolamine (B43304) and formaldehyde.
Chemical reducing agents can also be employed to effect this transformation. General methods for the reductive cleavage of oxazolidines include the use of reagents such as zinc in the presence of a mineral acid or aluminum amalgam with water. These reagents are capable of cleaving the heterocyclic ring to produce the corresponding N-substituted amino alcohols. For 3,3'-Methylenebis(1,3-oxazolidine), this would involve the cleavage of both oxazolidine rings.
Table 2: Products of Reductive Cleavage/Hydrolysis
| Reactant | Condition/Reagent | Primary Products |
| 3,3'-Methylenebis(1,3-oxazolidine) | Hydrolysis (water) | Ethanolamine, Formaldehyde |
| 3,3'-methylenebis(5-methyloxazolidine) | Hydrolysis (water) | 1-Aminopropan-2-ol, Formaldehyde |
Isomerization and Conformational Studies
The three-dimensional structure and potential for isomerization are key aspects of the chemistry of 3,3'-Methylenebis(1,3-oxazolidine).
While the formation of complex bicyclic structures such as dioxadiazabicycloundecanes through dynamic equilibrium with 3,3'-Methylenebis(1,3-oxazolidine) is not prominently documented in the reviewed literature, the compound does exhibit a significant dynamic equilibrium in aqueous solutions. This equilibrium involves the hydrolysis of the molecule back to its precursors.
Specifically for the related compound 3,3'-methylenebis(5-methyloxazolidine), it is known to exist in a dynamic equilibrium in aqueous solution with its constituents, which include water, formaldehyde, and 2-hydroxypropylamine (1-aminopropan-2-ol). This hydrolytic instability indicates that the molecule can readily revert to its building blocks, a process that is dependent on factors such as concentration, pH, and temperature. This reversible hydrolysis is the primary documented form of dynamic equilibrium for this class of compounds.
The stereochemistry of 3,3'-Methylenebis(1,3-oxazolidine) and its derivatives is an area of significant interest due to the presence of stereogenic centers and the conformational constraints imposed by the two interconnected heterocyclic rings.
For substituted derivatives such as 3,3'-methylenebis(5-methyloxazolidine), the carbon at the 5-position of each oxazolidine ring is a stereocenter. This gives rise to the possibility of multiple stereoisomers (RR, SS, and the meso RS form). The unsubstituted parent compound, 3,3'-Methylenebis(1,3-oxazolidine), does not possess chiral centers and therefore does not exhibit stereoisomerism.
Conformational analysis of a related chiral compound, N,N'-methylenebis[(S)-5-phenyloxazolidine], revealed that the two oxazolidine rings adopt envelope-type conformations. In this study, the nitrogen atoms were found to be displaced from the mean plane formed by the other four atoms of each ring. The dihedral angle between the mean planes of the two oxazolidine rings was determined to be 110.2(2)°. This demonstrates how the methylene bridge links the two rings, influencing their relative spatial orientation.
While specific studies on the diastereoselectivity in the isomerization of 3,3'-Methylenebis(1,3-oxazolidine) are not detailed, the principles of stereoselective reactions in similar heterocyclic systems are well-established. The facial selectivity of reactions at the oxazolidine rings would be influenced by the existing stereochemistry and the conformational preferences of the molecule.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of 3,3'-Methylenebis(1,3-oxazolidine), offering insights into its connectivity and three-dimensional arrangement.
Proton (¹H) NMR spectroscopy is a fundamental technique for verifying the structure of 3,3'-Methylenebis(1,3-oxazolidine). The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: those on the methylene (B1212753) bridge, and the methylene groups within the oxazolidine (B1195125) rings.
The chemical shifts of the protons are influenced by their local electronic environment. Protons on carbons adjacent to nitrogen and oxygen atoms in the oxazolidine rings will be deshielded and thus appear at a lower field (higher ppm value) compared to typical alkane protons. The methylene bridge protons, situated between two nitrogen atoms, are also expected to have a characteristic chemical shift.
Expected ¹H NMR Chemical Shift Ranges for 3,3'-Methylenebis(1,3-oxazolidine)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Methylene bridge (-N-CH₂ -N-) | ~3.5 - 4.5 | Singlet |
| Oxazolidine ring (-O-CH₂ -CH₂-N-) | ~3.5 - 4.5 | Triplet |
| Oxazolidine ring (-O-CH₂-CH₂ -N-) | ~2.5 - 3.5 | Triplet |
Note: These are estimated values and can vary based on the solvent and spectrometer frequency.
Furthermore, ¹H NMR is a powerful tool for monitoring the stability of oxazolidine compounds. Studies on related N,N'-methylenebis(oxazolidine) derivatives have shown that these compounds can be unstable in protic solvents like methanol (B129727) or in the presence of water. libretexts.org ¹H NMR can be used to observe the disappearance of the signals corresponding to the parent compound and the appearance of new signals from hydrolysis products, such as the corresponding amino alcohol (ethanolamine) and formaldehyde (B43269). libretexts.orgnih.gov This technique allows for the real-time monitoring of reaction kinetics and the identification of ring-opened intermediates. wikipedia.org
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of 3,3'-Methylenebis(1,3-oxazolidine). Each unique carbon atom in the molecule will produce a distinct signal in the spectrum.
Similar to ¹H NMR, the chemical shifts of the carbon atoms are determined by their chemical environment. Carbons bonded to electronegative atoms like oxygen and nitrogen will be shifted downfield.
Specific ¹³C NMR spectral data for 3,3'-Methylenebis(1,3-oxazolidine) is scarce in the public domain. However, based on known values for similar structures, the following table provides an estimation of the expected chemical shifts.
Expected ¹³C NMR Chemical Shift Ranges for 3,3'-Methylenebis(1,3-oxazolidine)
| Carbon Atom | Expected Chemical Shift (ppm) |
| Methylene bridge (-N-C H₂-N-) | ~70 - 80 |
| Oxazolidine ring (-O-C H₂-CH₂-N-) | ~65 - 75 |
| Oxazolidine ring (-O-CH₂-C H₂-N-) | ~45 - 55 |
Note: These are estimated values and can vary based on the solvent and spectrometer frequency.
¹³C NMR is also instrumental in studying the decomposition of the molecule. The disappearance of the signals corresponding to the methylene bridge and the oxazolidine ring carbons, coupled with the emergence of signals for formaldehyde and ethanolamine (B43304), would provide conclusive evidence of hydrolysis. libretexts.org
To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For 3,3'-Methylenebis(1,3-oxazolidine), a COSY spectrum would show cross-peaks between the signals of the adjacent methylene groups within the oxazolidine rings, confirming their connectivity.
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These techniques establish correlations between directly bonded protons and carbons. slideshare.net An HSQC spectrum of 3,3'-Methylenebis(1,3-oxazolidine) would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals which protons are close to each other in space, regardless of whether they are directly bonded. researchgate.net A NOESY spectrum could provide insights into the preferred conformation of the molecule by showing through-space interactions between the methylene bridge protons and the protons of the oxazolidine rings.
While specific 2D NMR studies on 3,3'-Methylenebis(1,3-oxazolidine) were not found, the application of these techniques is standard practice for the complete structural elucidation of organic molecules.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
In Electron Impact Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.
For 3,3'-Methylenebis(1,3-oxazolidine) (Molecular Weight: 158.19 g/mol ), the molecular ion peak at m/z 158 would be expected. The fragmentation is likely to proceed through several pathways characteristic of amines and ethers. miamioh.eduyoutube.com Alpha-cleavage, the cleavage of a bond adjacent to a heteroatom, is a common fragmentation pathway for amines. youtube.com
Plausible Fragmentation Pathways for 3,3'-Methylenebis(1,3-oxazolidine) in EI-MS
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 158 | Molecular Ion [M]⁺ |
| 128 | Loss of formaldehyde (CH₂O) from the molecular ion |
| 101 | Cleavage of the methylene bridge, resulting in an [oxazolidin-3-ylmethyl]⁺ fragment |
| 86 | Cleavage leading to an [oxazolidin-3-yl]⁺ fragment |
| 57 | Fragment corresponding to [CH₂=N-CH₂CH₂]⁺ |
| 30 | Fragment corresponding to [CH₂=NH₂]⁺ |
Note: This is a predictive table based on general fragmentation rules for similar compounds.
The fragmentation of the oxazolidine ring itself can also occur, leading to the loss of small neutral molecules.
Mass spectrometry is an invaluable tool for identifying the products formed during the degradation of 3,3'-Methylenebis(1,3-oxazolidine). As indicated by NMR studies and the chemistry of related compounds, hydrolysis is a primary degradation pathway. libretexts.orgnih.gov
The reaction of 3,3'-Methylenebis(1,3-oxazolidine) with water is expected to yield ethanolamine and formaldehyde. These products can be detected by mass spectrometry, often after derivatization to improve their volatility and chromatographic separation, for instance, by using gas chromatography-mass spectrometry (GC-MS). google.com
Furthermore, in the presence of formaldehyde and ethanolamine, the formation of other condensation products is possible. For example, the reaction of ethanolamine with formaldehyde can lead to the formation of N,N',N''-tris(2-hydroxyethyl)hexahydro-1,3,5-triazine. researchgate.net The detection of this and other potential side-products by mass spectrometry can provide a more complete picture of the degradation chemistry of 3,3'-Methylenebis(1,3-oxazolidine). The use of advanced MS techniques, such as tandem mass spectrometry (MS/MS), can aid in the structural elucidation of these intermediates and degradation products by providing fragmentation data for the ions of interest.
X-ray Crystallography for Precise Solid-State Structure Elucidation
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unparalleled insight into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a detailed three-dimensional map of the electron density, and from that, the exact position of each atom in the crystal lattice.
Knowledge of the three-dimensional structure is fundamental to understanding the compound's physical and chemical properties. nih.gov While X-ray crystallography is a powerful tool, specific crystallographic data for 3,3'-Methylenebis(1,3-oxazolidine) is not widely available in public-domain literature. However, a hypothetical table of the kind of data that would be obtained from such an analysis is presented below to illustrate the detailed structural information this method provides.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Crystalline Compound.
| Parameter | Value |
| Empirical formula | C₇H₁₄N₂O₂ |
| Formula weight | 158.20 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.1 Å, b = 5.2 Å, c = 15.3 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 798.9 ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.315 Mg/m³ |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.125 |
| Data / restraints / parameters | 1400 / 0 / 100 |
Note: The data in this table is hypothetical and serves to illustrate the output of an X-ray crystallographic analysis. It does not represent actual experimental data for 3,3'-Methylenebis(1,3-oxazolidine).
Chromatographic Methods for Complex Mixture Analysis and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The purity of 3,3'-Methylenebis(1,3-oxazolidine) and its concentration in various matrices are critical parameters that can be accurately determined using chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For oxazolidine-based compounds, HPLC with a Diode-Array Detector (DAD) is a common analytical choice. While specific methods for 3,3'-Methylenebis(1,3-oxazolidine) are not detailed in the available literature, methods for the closely related compound, 3,3'-Methylenebis(5-methyloxazolidine), provide a clear indication of suitable analytical approaches. analytice.comanalytice.com In these methods, the compound is analyzed as its derivative with 2,4-Dinitrophenylhydrazine (DNPH), which allows for sensitive UV detection. analytice.comanalytice.com The sample is collected on a specialized cartridge and analyzed to determine the quantity of the target compound. analytice.com
Table 2: Typical HPLC-DAD Conditions for the Analysis of a Related Oxazolidine.
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatograph with Diode-Array Detector (HPLC-DAD) analytice.comanalytice.com |
| Column | Reversed-phase (C18) nih.gov |
| Mobile Phase | Isocratic mixture, e.g., Acetonitrile and 20 mM KH₂PO₄ buffer (25:75, v/v) nih.gov |
| Flow Rate | 1.5 mL/min nih.gov |
| Detection Wavelength | 300 nm (example for a related oxazolidinone) nih.gov |
| Sample Preparation | Collection on DNPH-cartridge analytice.com |
| Limit of Quantification (LOQ) | 0.1 - 0.25 µg / media analytice.comanalytice.com |
Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS), is another powerful tool used for the characterization and purity assessment of volatile compounds. nih.gov GC separates components of a mixture based on their boiling points and interaction with the stationary phase of the GC column. The coupled mass spectrometer then fragments the eluted components and measures the mass-to-charge ratio of these fragments, providing a definitive identification. This technique is particularly useful for analyzing the degradation products of oxazolidines. For instance, GC-MS can be employed to detect and quantify the hydrolysis products of these compounds, such as formaldehyde and the corresponding amino alcohols.
Applications in Advanced Materials Science
Crosslinking Agents in Polymeric Systems
In the realm of polymer chemistry, 3,3'-Methylenebis(1,3-oxazolidine) serves as a highly effective crosslinking agent, particularly in one-component (1-K) polyurethane systems. Its utility stems from its ability to remain latent until activated by ambient moisture, a characteristic that provides significant advantages in the formulation and application of these materials.
Moisture-Triggered Curing and Accelerated Through-Cure Development
The curing process is initiated when the polyurethane system is exposed to atmospheric moisture. The oxazolidine (B1195125) rings of the 3,3'-Methylenebis(1,3-oxazolidine) molecule are susceptible to hydrolysis. In the presence of water, the rings open to form a reactive amino alcohol. This newly formed species, containing both secondary amine and primary hydroxyl groups, readily reacts with the isocyanate groups of the polyurethane prepolymer.
This moisture-triggered mechanism offers a significant advantage in achieving a thorough and accelerated cure throughout the polymer matrix. Unlike systems that rely solely on the direct reaction of isocyanate with water, which can be slow and lead to surface-only curing, the in-situ generation of the highly reactive amino alcohol promotes a more uniform and rapid cure, even in thick-section applications. This results in a well-developed and consistent crosslink density throughout the material.
Impact on Mechanical Strength and Thermal Stability of Cured Polymers
The use of 3,3'-Methylenebis(1,3-oxazolidine) as a crosslinking agent has a demonstrably positive impact on the mechanical properties of the cured polyurethane. The formation of additional urea (B33335) and urethane (B1682113) linkages through the reaction of the generated amino alcohol with isocyanates leads to a higher crosslink density in the final polymer network. Research has shown that this increased crosslinking translates to significant improvements in mechanical strength. researchgate.net For instance, the inclusion of a bisoxazolidine (B8223872) can substantially increase the tensile strength and elongation at break of the cured polyurethane. researchgate.net
Furthermore, the incorporation of the stable heterocyclic structures and the resulting densely crosslinked network can contribute to enhanced thermal stability of the cured polymer. researchgate.net
Interactive Data Table: Effect of Bisoxazolidine on Mechanical Properties of Polyurethane
| Property | Polyurethane without Oxazolidine | Polyurethane with Bisoxazolidine | Percentage Improvement |
| Tensile Strength (MPa) | 3.2 | 27.2 | ~750% |
| Elongation at Break (%) | 364 | 457 | ~25.5% |
Note: The data presented is based on research findings and may vary depending on the specific formulation and curing conditions. researchgate.net
Prevention of Gas Evolution (CO₂) in High-Build Coating Systems
A common issue in the curing of conventional moisture-cured polyurethanes is the reaction between isocyanate groups and water, which produces carbon dioxide (CO₂) gas. In high-build or thick-film coating applications, this can lead to the formation of bubbles, pinholes, and other surface defects, compromising both the aesthetic quality and the protective function of the coating.
3,3'-Methylenebis(1,3-oxazolidine) plays a crucial role in mitigating this problem. The hydrolysis of the oxazolidine ring and subsequent reaction of the generated amino alcohol with isocyanate groups is significantly faster than the isocyanate-water reaction. By providing a preferential and more rapid reaction pathway for the isocyanates, the formation of CO₂ is effectively suppressed. This allows for the application of thick, defect-free coatings with improved film integrity. researchgate.net
Self-Healing Polymer Design
The development of materials that can autonomously repair damage is a burgeoning field in materials science. The unique chemistry of 3,3'-Methylenebis(1,3-oxazolidine) makes it a promising candidate for the design of self-healing polymers, particularly in polyurethane systems.
Role of Oxazolidine Ring-Opening in Autonomous Repair Mechanisms
The principle behind the use of 3,3'-Methylenebis(1,3-oxazolidine) in self-healing polymers lies in its moisture-activated ring-opening reaction. In a scenario where a polyurethane matrix containing this compound is damaged, the newly exposed surfaces come into contact with ambient moisture. This triggers the hydrolysis of the oxazolidine rings within the damaged area, generating the reactive amino alcohol species.
These in-situ generated molecules can then react with unreacted isocyanate groups present in the polymer matrix or with isocyanates from encapsulated healing agents. This reaction forms new covalent bonds across the damaged interface, effectively "healing" the crack and restoring the material's integrity. This process is autonomous, as it is initiated by the presence of environmental moisture, a ubiquitous trigger. Research has demonstrated that this approach can lead to the development of self-healing polyurethane coatings without the detrimental release of CO₂. researchgate.netresearchgate.net
Molecular-Level Elucidation of Self-Healing Pathways
The exploration of 3,3'-Methylenebis(1,3-oxazolidine) in the context of self-healing materials is an emerging area of research, primarily centered on the principles of dynamic covalent chemistry. The inherent chemical structure of this bis-oxazolidine, specifically the aminal linkage (-N-CH₂-N-), provides a pathway for reversible bond formation and cleavage, which is the fundamental concept behind intrinsic self-healing polymers.
At a molecular level, the self-healing mechanism is predicated on the reversible hydrolysis and reformation of the aminal bond. In the presence of a stimulus, such as localized stress, heat, or a change in pH at a damaged site, the methylene (B1212753) bridge connecting the two oxazolidine rings can undergo cleavage. This dissociation results in the formation of reactive intermediates. These intermediates remain localized at the fracture interface.
Upon removal of the stimulus or with a change in local conditions (e.g., reduction in stress, cooling), the reverse reaction is favored, leading to the reformation of the covalent bonds across the damaged interface. This process effectively "heals" the material, restoring its structural integrity. The dynamic nature of these covalent bonds allows the polymer network to adapt and restructure in response to damage. rsc.orgmdpi.comnih.govnih.govnih.gov
Several types of dynamic covalent bonds are utilized in self-healing polymers, including Diels-Alder reactions, disulfide exchanges, and boronic ester exchanges. nih.gov The chemistry of 3,3'-Methylenebis(1,3-oxazolidine) introduces the potential for aminal exchange reactions to be included in this repertoire. The efficiency of the healing process would depend on several factors, including the mobility of the polymer chains, the concentration of the dynamic bonds within the polymer matrix, and the activation energy required for the bond exchange. nih.gov
Current research in self-healing materials often focuses on combining different dynamic chemistries to optimize both mechanical robustness and healing efficiency. mdpi.comrsc.org For instance, incorporating hydrogen bonding or metal-ligand coordination alongside dynamic covalent bonds can enhance the self-healing capabilities of a material. While direct studies on 3,3'-Methylenebis(1,3-oxazolidine) for this application are limited, its structure represents a promising platform for the design of the next generation of self-healing polymers.
Interactions with Biological Polymers and Biomacromolecules
3,3'-Methylenebis(1,3-oxazolidine) and related oxazolidine compounds have been investigated for their ability to interact with and modify biological polymers, most notably collagen and plant-based polyphenols like tannins. These interactions are of significant interest for applications in biomaterials and leather science, where enhancing the stability and properties of these natural macromolecules is crucial.
Crosslinking Reactions with Collagen for Material Modification
The crosslinking of collagen is a widely used technique to improve its mechanical properties, enzymatic resistance, and thermal stability for applications in tissue engineering and as a biomaterial. mdpi.comnih.gov Oxazolidine compounds, in conjunction with other agents, have been shown to be effective in modifying collagen.
The primary mechanism involves the oxazolidine acting as a facilitator for crosslinking, rather than directly forming extensive crosslinks with the collagen itself. Studies have shown that in a system containing collagen, an oxazolidine, and a polyphenol, the significant crosslinking occurs between the collagen and the polyphenol. northampton.ac.uknorthampton.ac.uk This process enhances the hydrothermal stability of the collagen fibers. The stability of the resulting material is attributed to a combination of covalent bonds, hydrogen bonds, and hydrophobic interactions, with the covalent bonds formed in the complex matrix being the main contributor to the increased shrinkage temperature. northampton.ac.uknorthampton.ac.uk
Research using hydrothermal isometric tension (HIT) has demonstrated that while oxazolidine alone has a limited effect on collagen crosslinking, its presence in combination with tannins leads to a highly stable, crosslinked collagen matrix. northampton.ac.uknorthampton.ac.uk This suggests a synergistic effect where the oxazolidine enables the reaction between the polyphenol and the collagen fibers. Further studies have explored the use of oxazolidines to increase the shrinkage temperature of collagen, indicating an enhancement of its thermal stability. gsconlinepress.com
| Treatment | Key Findings | Reference |
| Collagen + Oxazolidine | Few cross-linking reactions observed. | northampton.ac.uknorthampton.ac.uk |
| Collagen + Oxazolidine + Polyphenol | Significant cross-linking occurs between collagen and the polyphenol, leading to high thermal stability. | northampton.ac.uknorthampton.ac.uk |
| Collagen + Oxazolidine E-Resorcinol | Increased thermal stability of collagen fibers, with a shrinkage temperature around 98°C. | researchgate.net |
Study of Reactions with Plant Polyphenols (Tannins) and Related Compounds
The reaction of oxazolidines with plant polyphenols, or tannins, is a key aspect of their application in collagen modification. To understand this complex system, researchers have studied the reactions of oxazolidines with model phenolic compounds.
In one such study, the reaction of an oxazolidine with simple phenols like phloroglucinol (B13840), pyrogallol, and resorcinol (B1680541) was investigated. The results indicated a second-order reaction, with phloroglucinol showing the highest reactivity. northampton.ac.uknorthampton.ac.uk This suggests that the number and position of hydroxyl groups on the phenol (B47542) are crucial for the reaction.
The investigation was extended to more complex, naturally occurring tannins such as prodelphinidins from pecan nutshells and myrica esculenta bark. northampton.ac.uknorthampton.ac.uk These tannins are copolymers of catechin (B1668976) and gallocatechin. The study revealed that the crosslinking reaction with oxazolidine occurs at different sites on these flavonoid units. For gallocatechin, the reaction can happen on both the A-ring and the B-ring, whereas for catechin, the reaction is restricted to the A-ring. This difference in reactivity is attributed to the different hydroxylation patterns of the rings. Consequently, prodelphinidins, which are rich in gallocatechin units, can react with more oxazolidine. northampton.ac.uknorthampton.ac.uk
This differential reactivity is significant as it allows for a more controlled and extensive crosslinking when using tannins with a higher proportion of gallocatechin units. The stabilization of collagen by these tannin-oxazolidine systems is primarily through hydrogen bonding between the phenolic hydroxyl groups and the collagen, with the oxazolidine facilitating a more permanent, covalent fixation. nih.gov
| Phenolic Compound | Reactivity with Oxazolidine | Reaction Sites | Reference |
| Phloroglucinol | Highest reactivity among simple phenols. | Not specified in abstract. | northampton.ac.uknorthampton.ac.uk |
| Pyrogallol | Reactive. | Not specified in abstract. | northampton.ac.uknorthampton.ac.uk |
| Resorcinol | Reactive. | Not specified in abstract. | northampton.ac.uknorthampton.ac.uk |
| Catechin | Reactive. | A-ring only. | northampton.ac.uknorthampton.ac.uk |
| Gallocatechin | More reactive than catechin. | A-ring and B-ring. | northampton.ac.uknorthampton.ac.uk |
Applications in Chemical Process Systems
Hydrogen Sulfide (B99878) (H₂S) Scavenging Technologies
3,3'-Methylenebis(1,3-oxazolidine) and its derivatives are utilized in the oil and gas industry as scavengers for hydrogen sulfide (H₂S). acs.orghw.ac.uk These compounds offer an oil-soluble alternative to more common water-based scavengers. hw.ac.uk One notable derivative is 3,3'-methylenebis(5-methyloxazolidine) (MBO), which is synthesized from the reaction of isopropanolamine with formaldehyde (B43269). google.com
The performance of oxazolidine-based scavengers is often compared to that of triazines, the industry standard for H₂S removal. researchgate.net 3,3'-methylenebis(5-methyloxazolidine) (MBO) has been identified as a potential replacement for triazines, offering benefits such as increased H₂S consumption per mole of scavenger, reduced nitrogen content in crude oil, and a lower potential for the deposition of byproducts. researchgate.net Unlike their corresponding hexahydrotriazines, bisoxazolidines can be supplied as a 100% active, fully oil-soluble material due to the absence of a hydroxyl functionality. acs.org
However, the comparative efficacy is a subject of ongoing research, with some studies presenting conflicting results. Computational studies suggest that the reaction of H₂S with triazine (TZ) has a significantly lower activation energy (24.49 kcal/mol) compared to the reaction with oxazolidine (B1195125) (62.14 kcal/mol). acs.orgnih.gov This implies that the oxazolidine–H₂S reaction is expected to be slower and less efficient than the TZ–H₂S reaction. acs.orgnih.gov This theoretical finding is supported by some experimental data where triazine demonstrated more efficient H₂S removal than oxazolidine under specific conditions. nih.gov The scavenging capacity is predicted to follow the order: triazine (TZ) ≫ oxazinane > oxazolidine. nih.govnih.gov
Conversely, other performance tests show that MBO can be highly effective. In one study, two experimental additives containing 3,3'-methylene bis[5-methyl oxazolidine] and 3,3'-methylene bisoxazolidine (B8223872) reduced hydrogen sulfide concentrations to nearly zero in sour fuel oil. googleapis.com
The table below summarizes the comparative performance of MBO and a standard triazine scavenger in a multiphase system, showing the scavenger capacity for H₂S.
Table 1: Comparative H₂S Scavenging Capacity
| Scavenger | System Composition | H₂S Scavenging Capacity (g/g) |
|---|---|---|
| MBO | 50/50 Kerosene/NACE Brine | 0.44 |
| MBO | 100% Kerosene | 0.22 |
Data sourced from laboratory tests under specific multiphase conditions. acs.org
The mechanism by which 3,3'-Methylenebis(1,3-oxazolidine) scavenges H₂S is complex. A crucial aspect is its interaction with water. Oxazolidine-based scavengers can be readily converted into the corresponding hexahydrotriazine upon hydrolysis. acs.orghw.ac.uk This suggests that a significant portion of their scavenging activity may be attributed to this hydrolytic conversion, making them not entirely "non-triazine" alternatives. acs.orghw.ac.uk
The direct reaction of oxazolidine with H₂S is proposed to occur in a single step involving protonation and a subsequent attack by the hydrosulfide (B80085) ion (HS⁻). acs.org This reaction is endothermic and yields 2-mercaptoethanol (B42355) and methyleneamine (methanimine) as products. acs.org The high activation energy for this direct reaction (62.14 kcal/mol) indicates it would be a slow process. acs.orgnih.gov
The reaction can be represented as: Oxazolidine + H₂S → 2-Mercaptoethanol + Methyleneamine acs.org
A significant drawback of the widely used MEA-triazine is its tendency to form a solid byproduct, amorphous dithiazine, which can lead to operational problems like fouling and plugging of equipment. researchgate.netresearchgate.net 3,3'-methylenebis(5-methyloxazolidine) (MBO) is presented as an alternative that can reduce the potential for such solid byproduct deposition. researchgate.net
The mitigation of solid byproducts when using MBO is linked to its chemical nature and reaction pathway. Unlike MEA-triazine, the reaction products of MBO with H₂S are less prone to the polymerization reactions that lead to intractable solids. researchgate.net Furthermore, because bisoxazolidines like MBO are often supplied as 100% active, oil-soluble products, their application can avoid some of the issues associated with water-based triazine scavengers, where reaction byproducts might precipitate out of the aqueous phase. acs.org The use of an oil-soluble scavenger can ensure that the reaction products remain dissolved in the hydrocarbon phase, preventing deposition.
Mercaptan Scavenging Mechanisms and Efficiency
It is generally accepted that H₂S scavengers can also remove alkyl mercaptans, although with lower efficiency. acs.orghw.ac.uk Studies have shown that both 3,3'-methylenebis[5-methyloxazolidine] (MBO) and its unsubstituted counterpart (US-MBO) are capable of scavenging methyl mercaptan. acs.org
The efficiency of mercaptan scavenging is notably lower than that for H₂S. This is often attributed to the lower acidity (higher pKa) of mercaptans compared to hydrogen sulfide. hw.ac.uk In comparative tests, the capacity of MBO for methyl mercaptan was found to be significantly less than its capacity for H₂S under identical conditions. acs.org
Table 2: Comparative Scavenging Capacity for H₂S vs. Methyl Mercaptan
| Scavenger | Gas Feed | Scavenging Capacity (g/g) |
|---|---|---|
| MBO | 3000 ppm H₂S | 0.44 |
| MBO | 3000 ppm Methyl Mercaptan | 0.08 |
| US-MBO | 3000 ppm H₂S | 0.52 |
| US-MBO | 3000 ppm Methyl Mercaptan | 0.10 |
Data from multiphase system (50/50 kerosene/NACE brine). acs.org
The reaction mechanism for mercaptan scavenging by oxazolidines is believed to be analogous to that of triazines, which involves a sequential reaction pathway. hw.ac.uk However, the specific byproducts and reaction intermediates for oxazolidines with mercaptans are not as well-characterized as those for H₂S.
Biocidal Functionality in Industrial Fluids
Oxazolidine-based products, including 3,3'-Methylenebis(1,3-oxazolidine), were initially developed and used for their biocidal properties before being widely applied as H₂S scavengers. acs.orghw.ac.uk They are incorporated into various industrial products, such as metalworking fluids, preservatives, and disinfectants, to control microbial growth. aimspress.comgoogle.comstle.org
These compounds are noted for their effectiveness against a broad spectrum of microorganisms, including Pseudomonadaceae, sulfate-reducing bacteria (SRB), and Mycobacteria, which are often problematic in industrial fluid systems. aimspress.com
The primary molecular mechanism of antimicrobial action for 3,3'-Methylenebis(1,3-oxazolidine) is its function as a formaldehyde-releasing compound. santos.com In the presence of water, the oxazolidine molecule undergoes hydrolysis, breaking down to release formaldehyde and the corresponding alkanolamine (in this case, monoethanolamine). santos.com
3,3'-Methylenebis(1,3-oxazolidine) + Water → Formaldehyde + Monoethanolamine
Formaldehyde is a potent, non-specific biocide that kills microorganisms by reacting with and cross-linking primary amine and amide groups in proteins and nucleic acids, thereby disrupting essential cellular functions and structures.
While membrane disruption is a common mechanism for many antimicrobial agents, leading to cell lysis and death, the principal biocidal activity of oxazolidines is attributed to the release of formaldehyde. nih.gov The sustained release of this active agent provides long-term protection against microbial contamination in industrial fluids. aimspress.com
Efficacy against Broad-Spectrum Bacterial Contamination in Aqueous Systems
3,3'-Methylenebis(1,3-oxazolidine) demonstrates significant efficacy in controlling a wide variety of bacteria in aqueous environments, such as water-based metalworking fluids. These fluids are particularly susceptible to microbial growth because their composition of water, organic salts, hydrocarbons, and other additives provides a rich nutritional source for microorganisms. hawcoindia.comlubesngreases.com Uncontrolled bacterial growth in these systems can lead to undesirable consequences, including foul odors, blockages, and a decrease in the fluid's functional lifespan. hawcoindia.com
The compound has proven effective against a range of bacteria commonly found in industrial systems. Research has specifically investigated its performance against microbial contaminants known for their prevalence and resistance in metalworking fluids. For instance, studies have evaluated the microbicidal activity of formaldehyde-releasing biocides against Pseudomonas fluorescens, a common Gram-negative bacterium, and Mycobacterium immunogenum, a non-tuberculous mycobacterium linked to occupational health concerns like hypersensitivity pneumonitis. nih.gov
In comparative studies using synthetic metalworking fluid, formaldehyde-releasing biocides have shown effective control of P. fluorescens. nih.gov However, some research indicates that certain microorganisms, such as M. immunogenum, exhibit greater resistance to these types of biocides compared to other bacterial species. nih.gov The efficacy of the biocide can be influenced by the matrix in which it is applied; for example, the biocidal resistance of both M. immunogenum and P. fluorescens has been observed to increase when they are present in a metalworking fluid matrix compared to a simple saline solution. nih.gov
Table 1: Efficacy of Formaldehyde-Releasing Biocides Against Common MWF Contaminants
| Microorganism | Type | Efficacy Notes | Reference |
|---|---|---|---|
| Pseudomonas fluorescens | Gram-negative bacterium | Effectively controlled by formaldehyde-releasing biocides in synthetic metalworking fluid. | nih.gov |
| Mycobacterium immunogenum | Nontuberculous mycobacterium | Shows higher resistance to formaldehyde-releasing biocides compared to P. fluorescens. | nih.gov |
Contribution of Formaldehyde Releasing Properties to Biocidal Activity
The biocidal activity of 3,3'-Methylenebis(1,3-oxazolidine) is fundamentally linked to its nature as a formaldehyde-releasing agent. lubesngreases.com These types of compounds function as "Trojan horses," providing stability in the formulated product while releasing the active antimicrobial agent, formaldehyde, under specific conditions. lubesngreases.com
In an aqueous solution, 3,3'-Methylenebis(1,3-oxazolidine) slowly hydrolyzes, breaking down and releasing formaldehyde. This controlled release mechanism is crucial to its function. The parent compound itself is not the primary antimicrobial agent; instead, it serves as a carrier and donor of formaldehyde. lubesngreases.com The release is often triggered by changes in pH. For example, many formaldehyde-releasers are stable in alkaline conditions (pH 9.0-9.5), typical of many metalworking fluids, but release formaldehyde when they come into proximity with microbial cell walls, where the local pH is more acidic (around 6.8-7.0). lubesngreases.com
Formaldehyde is a potent, non-specific biocide that is effective against a broad spectrum of microorganisms, including bacteria and fungi. lubesngreases.com Its mechanism of action involves reacting with and cross-linking primary amines in cellular macromolecules like proteins and DNA. nih.gov This action disrupts essential cellular functions and structure, leading to cell death. lubesngreases.comnih.gov The effectiveness of the biocide is directly related to the amount of formaldehyde it can release. For example, studies comparing different formaldehyde-releasing biocides have shown that those capable of releasing a higher number of formaldehyde molecules per molecule of the parent compound exhibit greater efficacy against bacteria like M. immunogenum and P. fluorescens. nih.gov This demonstrates a clear dose-response relationship between the concentration of released formaldehyde and the resulting biocidal effect.
Table 2: Mechanism of Biocidal Action
| Property | Description | Reference |
|---|---|---|
| Active Agent | Formaldehyde | lubesngreases.com |
| Release Mechanism | Slow hydrolysis in aqueous environments, often triggered by pH changes near microbial cells. | lubesngreases.com |
| Mode of Action | Reacts with and cross-links cellular macromolecules (proteins, DNA), disrupting essential cellular functions. | nih.gov |
| Key Advantage | Provides controlled, sustained release of the biocide for long-term preservation of the aqueous system. | lubesngreases.com |
Environmental Fate and Biodegradation Studies
Hydrolytic Degradation Pathways in Environmental Matrices (e.g., Water)
Oxazolidines, as a chemical class, are known to be susceptible to hydrolysis, which is the primary initial pathway of their degradation in aqueous environments. This process involves the cleavage of the oxazolidine (B1195125) rings. The hydrolysis of these compounds is essentially the reverse of their synthesis, which is the condensation of a β-amino alcohol with an aldehyde or ketone. wikipedia.org
For 3,3'-Methylenebis(1,3-oxazolidine), the hydrolysis reaction is expected to yield ethanolamine (B43304) and formaldehyde (B43269). In contrast, its analogue, 3,3'-Methylenebis(5-methyloxazolidine) (MBO), decomposes into 1-aminopropan-2-ol (B43004) (also known as 2-hydroxypropylamine or HPA) and formaldehyde in aqueous solutions. santos.comsantos.com
Studies on MBO have shown that the rate of hydrolysis is influenced by pH. The reaction rate, measured by the release of formaldehyde, reaches a plateau after approximately 1-2 hours at pH 4 and 7. santos.com The reaction is slightly slower at pH 9, reaching a plateau after 3-4 hours. santos.com This suggests that the compound is not stable in aqueous environments and will readily degrade.
The general mechanism for bisoxazolidine (B8223872) hydrolysis in the presence of moisture involves the ring opening to form an amine and a hydroxyl group. wikipedia.org This reactivity is a key feature of their application in certain industrial products like polyurethane coatings. wikipedia.org
Biodegradation Kinetics and Identification of Microbial Metabolites
Following hydrolytic degradation, the resulting products undergo further breakdown by microorganisms in the environment. For 3,3'-Methylenebis(1,3-oxazolidine), the expected primary hydrolysis products are ethanolamine and formaldehyde, which are both known to be biodegradable.
Studies on the analogue MBO have demonstrated that it is readily biodegradable. santos.com In a study following OECD Test Guideline 301B (Ready Biodegradability: CO2 Evolution Test), MBO showed 66.1% degradation after 4 days and 89.8% degradation after 28 days. researchgate.net These results indicate that MBO and its hydrolysis products are likely to be extensively removed in biological wastewater treatment plants and aquatic environments. researchgate.net
The microbial metabolites of MBO are its hydrolysis products: 2-hydroxypropylamine (HPA) and formaldehyde. santos.com Further biodegradation would then proceed on these smaller molecules. Formaldehyde is a well-known substrate for many microorganisms. While specific studies identifying the full cascade of microbial metabolites for MBO are not detailed in the available literature, the high percentage of degradation suggests mineralization to carbon dioxide, water, and inorganic nitrogen.
Given the structural similarity, it is anticipated that 3,3'-Methylenebis(1,3-oxazolidine) would also be readily biodegradable. The initial hydrolysis would produce ethanolamine and formaldehyde, which are common substrates in microbial metabolism.
Table 1: Biodegradation Data for 3,3'-Methylenebis(5-methyloxazolidine) (MBO)
| Test Guideline | Duration | Degradation Percentage | Classification |
|---|---|---|---|
| OECD 301B | 4 days | 66.1% | Readily Biodegradable |
Assessment of Environmental Mobility and Bioaccumulation Potential
The environmental mobility of a chemical refers to its potential to move through environmental compartments such as soil and water. This is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests high mobility. For the MBO analogue, a Koc of 1 L/kg has been determined for its reaction product, 5-methyl-oxazolidine. researchgate.net This low value indicates that it is not expected to adsorb significantly to soil, suspended solids, or sediment and therefore has a high potential for mobility in soil. santos.comresearchgate.net
The bioaccumulation potential refers to the tendency of a substance to be taken up and concentrated in organisms. Based on its rapid hydrolysis and ready biodegradability, the bioaccumulation potential for MBO is considered to be low. santos.com The substance is completely hydrolyzed in the environment, which limits its persistence and availability for uptake by organisms. santos.com
Considering the high water solubility and expected rapid hydrolysis of 3,3'-Methylenebis(1,3-oxazolidine), it is also predicted to have a low potential for bioaccumulation and high mobility in soil.
Table 2: Environmental Mobility and Bioaccumulation Potential of 3,3'-Methylenebis(5-methyloxazolidine) (MBO)
| Parameter | Value | Interpretation |
|---|---|---|
| Organic Carbon Partition Coefficient (Koc) | 1 L/kg | High mobility in soil |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Reaction Pathways and Energy Barriers
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, transition states, and the energy barriers associated with chemical transformations. For 3,3'-Methylenebis(1,3-oxazolidine), key reaction pathways of interest include its formation and its hydrolysis, the latter being crucial for its function as a formaldehyde-releasing biocide.
Formation Pathway: The synthesis of 3,3'-Methylenebis(1,3-oxazolidine) typically involves the condensation reaction of ethanolamine (B43304) with formaldehyde (B43269). While specific DFT calculations for this reaction are not readily available, studies on similar systems, such as the formation of 3,3'-methylenebis[5-methyloxazolidine] (MBO) from isopropanolamine and formaldehyde, suggest a multi-step mechanism. This likely involves the initial formation of a hemiaminal, followed by cyclization to the oxazolidine (B1195125) ring and subsequent methylene (B1212753) bridging between two oxazolidine units. Quantum chemical calculations for analogous reactions can predict the activation energies for each step, identifying the rate-determining step and optimizing reaction conditions.
Hydrolysis Pathway: The biocidal activity of 3,3'-Methylenebis(1,3-oxazolidine) is dependent on its hydrolysis to release formaldehyde. The hydrolysis of oxazolidines is known to be pH-dependent and subject to general acid-base catalysis. nih.gov Studies on the hydrolysis of various oxazolidines derived from ephedrine (B3423809) show that the reaction proceeds readily under physiological conditions. nih.gov The half-lives of hydrolysis for these compounds at pH 7.4 and 37°C can be as short as a few seconds to minutes, depending on the substituents. nih.gov
Quantum chemical calculations can model the hydrolysis mechanism, which likely proceeds through protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water and ring-opening. These calculations can determine the energy barriers for these steps, providing a quantitative understanding of the hydrolysis rate.
A hypothetical reaction energy profile for the hydrolysis of an oxazolidine, based on general chemical principles, is presented below. This illustrates how computational chemistry can map the energy changes during the reaction, from reactants to products through a transition state.
Hypothetical Reaction Energy Profile for Oxazolidine Hydrolysis
| Reaction Coordinate | Relative Energy (kJ/mol) | Stage |
|---|---|---|
| Reactants (Oxazolidine + H₂O) | 0 | Initial State |
| Transition State | +80 | Ring Opening |
| Products (Amino alcohol + Formaldehyde) | -20 | Final State |
This table is illustrative and does not represent actual calculated data for 3,3'-Methylenebis(1,3-oxazolidine).
Molecular Dynamics Simulations of Compound Interactions and System Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. These simulations can provide detailed information about the interactions of 3,3'-Methylenebis(1,3-oxazolidine) with its environment, such as in aqueous solutions, at interfaces, or within biological systems.
While specific MD simulation studies on 3,3'-Methylenebis(1,3-oxazolidine) are not prominent in the literature, the methodology is well-suited to investigate its properties. For instance, MD simulations could be employed to study:
Solvation and Aggregation: How molecules of 3,3'-Methylenebis(1,3-oxazolidine) are solvated by water and their tendency to aggregate in solution.
Interactions with Surfaces: In applications like metalworking fluids, MD simulations could model the interaction of 3,3'-Methylenebis(1,3-oxazolidine) with metal surfaces, which is relevant for its role in corrosion inhibition.
Interaction with Biological Membranes: To understand its biocidal mechanism, MD simulations could investigate how 3,3'-Methylenebis(1,3-oxazolidine) and its hydrolysis products interact with and disrupt bacterial cell membranes.
The following table provides a hypothetical summary of interaction energies between 3,3'-Methylenebis(1,3-oxazolidine) and various components of a metalworking fluid, as could be determined by MD simulations.
Hypothetical Interaction Energies from MD Simulations
| Interacting Species | Interaction Energy (kJ/mol) | Type of Interaction |
|---|---|---|
| Water | -45 | Hydrogen Bonding, van der Waals |
| Steel (Iron) Surface | -120 | Adsorption, Lewis Acid-Base |
| Emulsifier Micelle | -60 | Hydrophobic, van der Waals |
This table is illustrative and does not represent actual calculated data for 3,3'-Methylenebis(1,3-oxazolidine).
Q & A
Q. What are the established methodologies for synthesizing 3,3'-Methylenebis(1,3-oxazolidine), and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation reactions between formaldehyde and oxazolidine derivatives. To optimize conditions, employ factorial design experiments (e.g., varying temperature, pH, and stoichiometric ratios) to identify critical parameters. For example, thermochemical data from gas-phase studies suggest that reaction enthalpy (ΔfH) and activation energy significantly influence yield . Process control tools, such as membrane separation technologies, can isolate intermediates and improve purity .
Q. How can researchers ensure safe handling and waste management of 3,3'-Methylenebis(1,3-oxazolidine in laboratory settings?
Methodological Answer: Follow GHS-compliant protocols:
- Handling: Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Structural analogs like 1,1'-Methylenebis(4-isocyanatobenzene) demonstrate similar hazards, requiring stringent ventilation .
- Waste Management: Segregate waste and collaborate with certified disposal agencies. For example, 3-(3-Methoxyphenyl)propionic acid protocols recommend neutralization before disposal to prevent environmental contamination .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing 3,3'-Methylenebis(1,3-oxazolidine)?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the methylene bridge and oxazolidine ring structure. Compare with analogs like 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) for peak assignment .
- GC-MS: Optimize ionization parameters (e.g., electron impact at 70 eV) to detect fragmentation patterns. Thermochemical data (e.g., ΔfH) from gas-phase studies aid in validating stability .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported catalytic pathways for 3,3'-Methylenebis(1,3-oxazolidine) synthesis?
Methodological Answer:
- Isotopic Labeling: Track C-labeled formaldehyde to identify intermediate formation steps.
- Computational Modeling: Use density functional theory (DFT) to compare activation energies of proposed pathways. For instance, methylenebis(oxy) derivatives exhibit distinct thermodynamic profiles that clarify competing mechanisms .
- In Situ Spectroscopy: Monitor reaction kinetics via FT-IR or Raman to detect transient species .
Q. What computational frameworks are suitable for predicting the reactivity of 3,3'-Methylenebis(1,3-oxazolidine) under varying environmental conditions?
Methodological Answer:
- COMSOL Multiphysics: Simulate diffusion-reaction dynamics in multiphase systems. AI-driven models can predict degradation pathways under oxidative stress .
- Thermochemical Databases: Cross-reference formation enthalpies (ΔfH) and bond dissociation energies (BDEs) from theoretical datasets to assess stability .
Q. How can structural analogs of 3,3'-Methylenebis(1,3-oxazolidine) inform its application in novel polymer matrices?
Methodological Answer:
- Comparative Analysis: Evaluate analogs like 4,4'-(Oxybis(methylene))bis(1,2-dimethoxybenzene) for cross-linking efficiency and thermal stability. Structural similarity metrics (e.g., Tanimoto coefficient >0.85) guide selection .
- Mechanical Testing: Use dynamic mechanical analysis (DMA) to compare glass transition temperatures (Tg) and modulus. For example, methylenebis(oxy) derivatives enhance rigidity in epoxy resins .
Q. What strategies address discrepancies in toxicity profiles reported for 3,3'-Methylenebis(1,3-oxazolidine) across studies?
Methodological Answer:
- Meta-Analysis: Systematically review datasets using PRISMA guidelines, focusing on variables like exposure duration and model organisms.
- In Silico Toxicology: Apply QSAR models to predict LD50 and NOAEL values. Cross-validate with analogs like 2,2'-Methylenebis(3,4,6-trichlorophenol), which share metabolic pathways .
Guidance for Theoretical Frameworks
Link experiments to concepts like transition state theory or Green Chemistry principles to contextualize findings . For grant proposals, justify methodologies using CRDC classifications (e.g., RDF2050108 for process control research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
